molecular formula C13H18O B12093985 1-(4-Ethylphenyl)cyclopentan-1-ol

1-(4-Ethylphenyl)cyclopentan-1-ol

Cat. No.: B12093985
M. Wt: 190.28 g/mol
InChI Key: HUWLEGKNRDPJDM-UHFFFAOYSA-N
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Description

1-(4-Ethylphenyl)cyclopentan-1-ol is an organic compound with the molecular formula C₁₃H₁₈O It is a cyclopentanol derivative where the cyclopentane ring is substituted with a 4-ethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Ethylphenyl)cyclopentan-1-ol typically involves the reaction of cyclopentanone with 4-ethylphenylmagnesium bromide (Grignard reagent) under anhydrous conditions. The reaction proceeds through the formation of an intermediate alkoxide, which is subsequently protonated to yield the desired alcohol.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-Ethylphenyl)cyclopentan-1-ol can undergo various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding ketone or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding cyclopentane derivative.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for halogenation reactions.

Major Products Formed

    Oxidation: 1-(4-Ethylphenyl)cyclopentanone or 1-(4-Ethylphenyl)cyclopentanoic acid.

    Reduction: 1-(4-Ethylphenyl)cyclopentane.

    Substitution: 1-(4-Ethylphenyl)cyclopentyl halides or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential ligand for studying receptor interactions.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Ethylphenyl)cyclopentan-1-ol depends on its specific application. In biological systems, it may interact with specific receptors or enzymes, modulating their activity. The exact molecular targets and pathways involved would require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentanol: The parent compound without the 4-ethylphenyl substitution.

    1-Methylcyclopentan-1-ol: A similar compound with a methyl group instead of an ethylphenyl group.

    1-Phenylcyclopentan-1-ol: A compound with a phenyl group instead of an ethylphenyl group.

Uniqueness

1-(4-Ethylphenyl)cyclopentan-1-ol is unique due to the presence of the 4-ethylphenyl group, which can influence its chemical reactivity and potential applications. This substitution can affect the compound’s steric and electronic properties, making it distinct from other cyclopentanol derivatives.

Properties

Molecular Formula

C13H18O

Molecular Weight

190.28 g/mol

IUPAC Name

1-(4-ethylphenyl)cyclopentan-1-ol

InChI

InChI=1S/C13H18O/c1-2-11-5-7-12(8-6-11)13(14)9-3-4-10-13/h5-8,14H,2-4,9-10H2,1H3

InChI Key

HUWLEGKNRDPJDM-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C2(CCCC2)O

Origin of Product

United States

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